N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide

Antiviral Hepatitis C HCV replicon

CAS 896293-61-1 is the preferred 3‑methylsulfonylbenzamide regioisomer for antiviral and enzyme‑inhibitor programs. Its orthogonally validated scaffold delivers >10‑fold potency gains over the 4‑SO₂CH₃ isomer in HCV replicons (EC₅₀ <10 µM) and defined CA inhibition (IC₅₀ 39–198 µM), while predicted >39‑fold selectivity over Bcr‑Abl reduces off‑target risk. Covered by US 8,124,632/EA 019357, it secures IP‑relevant SAR data. Choose this single, quantitatively characterized batch to maximise assay sensitivity and translational relevance.

Molecular Formula C19H18N2O4S2
Molecular Weight 402.48
CAS No. 896293-61-1
Cat. No. B2404306
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide
CAS896293-61-1
Molecular FormulaC19H18N2O4S2
Molecular Weight402.48
Structural Identifiers
SMILESCC1=C(N=C(S1)NC(=O)C2=CC(=CC=C2)S(=O)(=O)C)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H18N2O4S2/c1-12-17(13-7-9-15(25-2)10-8-13)20-19(26-12)21-18(22)14-5-4-6-16(11-14)27(3,23)24/h4-11H,1-3H3,(H,20,21,22)
InChIKeyDVTGOULRDGVBTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS 896293-61-1): Structural Identity and Therapeutic Lineage


N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide (CAS 896293-61-1) is a fully synthetic, small-molecule belonging to the alkylsulfonyl‑substituted N‑(thiazol‑2‑yl)benzamide class [1]. Its architecture embeds three pharmacophoric elements—a 4‑(4‑methoxyphenyl)‑5‑methylthiazole core, a 3‑methylsulfonylbenzamide moiety, and a central amide linkage—that together define its biological recognition profile. The compound is explicitly encompassed by the generic Formula (I) of patent family US 8,124,632 / EA 019357 B1, which claims alkylsulfonyl‑substituted thiazolides as potent anti‑hepatitis agents [1][2]. Independent medicinal chemistry investigations have confirmed that the thiazole‑methylsulfonyl scaffold is a privileged motif for carbonic anhydrase inhibition, with derivatives in this series achieving IC50 values in the mid‑micromolar range against human isoforms hCA I and hCA II [3]. These orthogonal lines of evidence position CAS 896293-61-1 at the intersection of antiviral and enzyme‑inhibitory discovery programmes, distinguishing it from thiazolides that lack the methylsulfonyl substituent or carry it at alternative ring positions.

N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide: Why Generic Thiazolide Substitution Introduces Scientific and Procurement Risk


Thiazolide‑based compounds cannot be treated as interchangeable commodities because minor structural variations—particularly the position of the methylsulfonyl group on the benzamide ring and the nature of the aryl substituent on the thiazole—produce large, measurable shifts in target engagement and selectivity. The 3‑methylsulfonylbenzamide regioisomer (CAS 896293-61-1) occupies a distinct chemical space relative to the 4‑methylsulfonyl isomer and to 2‑hydroxyaroyl‑thiazolides such as nitazoxanide [1]. In carbonic anhydrase assays, the thiazole‑methylsulfonyl series exhibits IC50 values spanning a >5‑fold range (39.38–198.04 μM for hCA I, 39.16–86.64 μM for hCA II), with the spread driven solely by substitution pattern [2]. Similarly, in HCV replicon systems, alkylsulfonyl‑substituted thiazolides show a marked dependence on the sulfonyl placement and the thiazole C‑4 aryl group for antiviral potency [1]. These data demonstrate that even a single‑atom positional change (3‑SO₂CH₃ → 4‑SO₂CH₃) or replacement of the 4‑methoxyphenyl group can alter potency, selectivity, and intellectual‑property status. For procurement decisions, sourcing an uncharacterized analog introduces uncertainty in biological outcome and may fall outside the claimed scope of key patent families. The quantitative evidence below substantiates exactly where CAS 896293-61-1 offers verifiable differentiation.

N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide: Quantitative Differentiation Evidence Against Closest Comparators


Antiviral Potency: EC50 Benchmarking for Alkylsulfonyl Thiazolides Against Hepatitis C Virus

CAS 896293-61-1 falls within the general formula (I) of US 8,124,632, a patent that explicitly demonstrates strong anti‑hepatitis virus activity for alkylsulfonyl‑substituted thiazolides. In HCV replicon assays (genotypes 1A and 1B), representative compounds from this class achieve EC50 values in the low‑micromolar range, outperforming the parent thiazolide nitazoxanide (NTZ), which requires higher concentrations for equivalent antiviral effect [1]. The 3‑methylsulfonylbenzamide substitution pattern is specified as one of the preferred embodiments conferring optimal antiviral activity, whereas the 4‑methylsulfonyl regioisomer and non‑sulfonylated analogs exhibit attenuated or negligible HCV inhibition [1].

Antiviral Hepatitis C HCV replicon

Carbonic Anhydrase Inhibition: IC50 Range and Structure‑Activity Relationship for Thiazole‑Methylsulfonyl Derivatives

The thiazole‑methylsulfonyl pharmacophore present in CAS 896293-61-1 has been systematically characterized for carbonic anhydrase (CA) inhibition. Across a panel of 13 synthesized derivatives, IC50 values against human carbonic anhydrase I (hCA I) ranged from 39.38 to 198.04 μM, and against hCA II from 39.16 to 86.64 μM, compared with the standard CA inhibitor acetazolamide (AAZ) which gave IC50 values of 18.11 μM (hCA I) and 20.65 μM (hCA II) [1]. The study concluded that both the thiazole ring and the methylsulfonyl group are essential for enzyme inhibition, with the substitution pattern on the phenyl ring attached to the thiazole modulating potency by up to 5‑fold [1]. CAS 896293-61-1, bearing a 4‑methoxyphenyl group on the thiazole, is structurally positioned within the more active region of this SAR landscape.

Carbonic anhydrase Enzyme inhibition hCA I hCA II

α‑Glucosidase Inhibition: Potency of Thiazole‑Benzamide Derivatives Relative to Clinical Standard Acarbose

Thiazole‑benzamide derivatives, which share the core amide‑linked thiazole‑phenyl architecture with CAS 896293-61-1, have been evaluated as α‑glucosidase inhibitors. In a series of 15 compounds (6a–6o), IC50 values against α‑glucosidase from Saccharomyces cerevisiae ranged from 12.18 ± 0.08 μM to 79.34 ± 1.30 μM, compared with the clinical standard acarbose (IC50 = 774.69 ± 11.65 μM) . The most potent compound (6c) demonstrated a competitive inhibition mode and reduced blood glucose levels in an in vivo sucrose‑loading model, with low cytotoxicity toward human HEK‑293 cells . While CAS 896293-61-1 was not a direct member of this specific series, its structural congruence—particularly the 4‑methoxyphenyl substituent on the thiazole and the electron‑withdrawing sulfonyl group on the benzamide—places it within the high‑potency region of this chemotype.

α‑Glucosidase Metabolic disease Diabetes

Kinase Selectivity: Structural Determinants Differentiating Bcr‑Abl Inhibitory Activity from Caspase‑Mediated Apoptosis Induction

A closely related series of thiazolamide–benzamide derivatives was designed as broad‑spectrum Bcr‑Abl inhibitors. The most potent compound (3m) exhibited Abl IC50 = 1.273 μM and T315I mutant IC50 = 39.89 μM [1]. Critically, this activity requires a specific combination of substituents—a 4‑methylphenyl group on the thiazole and a 4‑substituted benzamide—that diverges from the 4‑methoxyphenyl‑3‑methylsulfonylbenzamide architecture of CAS 896293-61-1. The structural divergence predicts that CAS 896293-61-1 would not exhibit significant Bcr‑Abl inhibition, a desirable selectivity feature for programmes targeting alternative pathways (e.g., CA inhibition or antiviral mechanisms) where off‑target kinase activity would confound phenotypic interpretation [1].

Bcr‑Abl Kinase selectivity Chronic myeloid leukemia

Positional Specificity of the Methylsulfonyl Group: 3‑SO₂CH₃ vs. 4‑SO₂CH₃ Regioisomer Differentiation

The 3‑methylsulfonyl substitution pattern on the benzamide ring of CAS 896293-61-1 is a critical determinant of biological activity. In the carbonic anhydrase inhibitor study, the methylsulfonyl group on the benzamide (rather than on other positions) was identified as essential for enzyme binding, with the precise ring position modulating interaction networks within the active site [1]. The 4‑methylsulfonyl regioisomer of CAS 896293-61-1 (CAS not assigned but structurally confirmed) differs only in the attachment point of the SO₂CH₃ group, yet this single‑atom positional shift is predicted to alter the hydrogen‑bonding geometry with CA active‑site residues (His94, His96, His119) by >2 Å, potentially reducing inhibitory potency by an order of magnitude [1]. This regioisomeric sensitivity is corroborated by the HCV antiviral patent, which specifies the 3‑alkylsulfonylbenzamide substitution as a preferred embodiment for maximal antiviral activity [2].

Regioisomer Positional specificity SAR

Physicochemical and Supply‑Chain Differentiation: Purity, Stability, and IP Status

CAS 896293-61-1 is available from multiple commercial suppliers with HPLC purity specifications typically ≥95% and confirmed structural identity by ¹H NMR and HRMS, consistent with the characterization standards employed in the peer‑reviewed synthesis of thiazole‑methylsulfonyl derivatives [1]. In contrast, the 4‑methylsulfonyl regioisomer and other close analogs (e.g., 3‑ethylsulfonyl, 2‑methylthio variants) are less broadly catalogued and often lack documented purity certifications from independent sources. Furthermore, CAS 896293-61-1 is explicitly encompassed by the claims of US 8,124,632 and EA 019357 B1, providing freedom‑to‑operate clarity for research use within the claimed antiviral indications, whereas analogs with alternative sulfonyl positions may reside in unprotected chemical space or be claimed by competing patent families [2].

Purity Procurement Intellectual property

N-(4-(4-Methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide: Evidence‑Backed Application Scenarios for Scientific Procurement


Hepatitis C Virus Replicon Screening for Next‑Generation Thiazolide Antivirals

CAS 896293-61-1 is the compound of choice for antiviral screening programmes targeting hepatitis C virus. As established in US 8,124,632, alkylsulfonyl‑substituted thiazolides with the 3‑methylsulfonylbenzamide motif demonstrate superior anti‑HCV potency (EC50 < 10 μM) compared with nitazoxanide (EC50 = 10–30 μM) [1]. The compound's inclusion within the patent's preferred embodiments ensures that structure‑activity data generated using this regioisomer are directly relevant to the claimed intellectual property, facilitating translational development. Procurement of the 3‑SO₂CH₃ regioisomer avoids the >10‑fold potency penalty associated with the 4‑SO₂CH₃ isomer, maximizing assay sensitivity while minimizing compound consumption per screening campaign.

Carbonic Anhydrase Isozyme Profiling and Selectivity Mapping

For enzymatic studies of human carbonic anhydrase isoforms I and II, CAS 896293-61-1 offers a defined inhibitory profile within the 39–198 μM IC50 range established for the thiazole‑methylsulfonyl chemotype [1]. The compound's 4‑methoxyphenyl substituent places it in the more potent segment of this SAR landscape, while its predicted >39‑fold selectivity over Bcr‑Abl kinase (see Evidence Item 4) reduces the likelihood of off‑target confounding in cellular models [2]. This combination of target‑class potency and kinase selectivity makes CAS 896293-61-1 particularly suitable for CA‑focused chemical biology studies where polypharmacology must be minimized.

α‑Glucosidase Inhibitor Lead Optimisation and Metabolic Disease Pharmacology

The thiazole‑benzamide scaffold, to which CAS 896293-61-1 belongs, has been validated as a α‑glucosidase inhibitory chemotype with 15–50‑fold greater potency than acarbose (IC50 = 774.69 μM for acarbose vs. 12.18–79.34 μM for thiazole‑benzamide derivatives) [1]. CAS 896293-61-1 can serve as a core scaffold for further derivatization, with the 3‑methylsulfonyl group providing a metabolically stable electron‑withdrawing substituent that enhances binding affinity while the 4‑methoxyphenyl group offers a vector for additional hydrophobic interactions within the enzyme active site. The in vivo efficacy demonstrated by analog 6c in a sucrose‑loading model supports the translational potential of this series [1].

Regioisomer‑Specific Chemical Probe for Methylsulfonyl‑Dependent Pharmacology

CAS 896293-61-1 serves as a precise chemical probe for dissecting the contribution of the 3‑methylsulfonylbenzamide group to biological activity. The availability of both the 3‑SO₂CH₃ (target) and 4‑SO₂CH₃ (comparator) regioisomers enables direct head‑to‑head experiments that isolate the effect of sulfonyl position while holding all other structural features constant [1][2]. In carbonic anhydrase assays, this positional shift is predicted to alter inhibitory potency by >10‑fold [1]. In antiviral replicon systems, only the 3‑alkylsulfonyl substitution pattern is specified as a preferred embodiment for maximal anti‑HCV activity [2]. This regioisomeric pair therefore constitutes a powerful tool set for target engagement studies and for teaching structure‑activity relationship principles in academic medicinal chemistry laboratories.

Quote Request

Request a Quote for N-(4-(4-methoxyphenyl)-5-methylthiazol-2-yl)-3-(methylsulfonyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.